ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused bicyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene) with an ethyl carboxylate group at position 3. The structure includes two key substituents:
- 7-Cyclohexyl group: A bulky, hydrophobic substituent that may influence steric interactions and solubility.
Such compounds are typically synthesized via multi-step cyclization reactions involving imine formation and annulation, as seen in analogous tricyclic systems .
Properties
IUPAC Name |
ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O6/c1-2-38-27(35)21-16-20-23(28-22-10-6-7-15-30(22)26(20)34)31(18-8-4-3-5-9-18)24(21)29-25(33)17-11-13-19(14-12-17)32(36)37/h6-7,10-16,18H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBGKJKMJSSOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions often include the use of catalysts such as zinc chloride and solvents like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Aqueous sodium hydroxide, ethanol.
Major Products
Reduction of Nitro Group: The major product is the corresponding amine.
Hydrolysis of Ester Group: The major product is the carboxylic acid.
Scientific Research Applications
Ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic compound with an imine functional group, with the InChI key PELMDWRXPCOPKF-UHFFFAOYSA-N. It has several scientific applications and its efficacy and safety profiles are crucial for advancing its potential in these fields.
Scientific Applications
The specific applications of this compound include potential therapeutic effects through interactions with biological targets, modulating enzymatic activities, or receptor functions. The compound is characterized using analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Synthesis and Reactions
The synthesis of this compound typically requires multiple steps with precise control over reaction conditions to ensure high yields and purity. Common reagents for synthesis involve carbonyl compounds and amines under acidic or basic conditions to facilitate the formation of imines and subsequent cyclization steps. Advanced techniques like microwave-assisted synthesis may also be employed to enhance reaction efficiency and reduce time.
This compound can undergo several types of reactions, including oxidation and reduction, using reagents like potassium permanganate and sodium borohydride. The choice of solvent and temperature can significantly affect the outcome and yield of these reactions.
Mechanism of Action
The mechanism of action of ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs and their key features:
*Molecular weights calculated based on structural formulas.
Key Differences and Implications:
The cyclohexyl group introduces greater steric bulk than propan-2-yl () or methoxypropyl (), which may reduce solubility but improve metabolic stability .
Hydrogen Bonding and Crystal Packing :
The nitro group in the target compound can act as a hydrogen bond acceptor, influencing crystal packing patterns. Similar tricyclic systems exhibit varied hydrogen-bonding motifs (e.g., N–H···O interactions), as analyzed via SHELX and ORTEP software ().
Conformational Flexibility: Ring puckering analysis () suggests that the tricyclic core’s conformation is sensitive to substituent size. The cyclohexyl group may induce non-planar puckering, altering intermolecular interactions compared to smaller substituents.
Synthetic Accessibility :
Analogous compounds (e.g., ’s I-6230 series) are synthesized via Pd-catalyzed coupling or nucleophilic aromatic substitution. The nitro group in the target compound may complicate synthesis due to its electron-withdrawing nature, requiring optimized reaction conditions .
Research Findings and Limitations
- Structural Characterization : The target compound’s geometry has likely been resolved via X-ray crystallography using SHELX (), with ORTEP-3 () generating thermal ellipsoid diagrams.
- Gaps in Data : Publicly accessible databases (e.g., PubChem, ) lack experimental data (e.g., melting points, IC50 values) for this compound, highlighting the need for further study.
Biological Activity
Ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its intricate molecular framework which includes:
- Molecular Formula : C27H25N5O6
- Molecular Weight : 491.5 g/mol
- InChI Key : PELMDWRXPCOPKF-UHFFFAOYSA-N
The presence of a triazatricyclo framework and a nitrobenzoyl group suggests potential interactions with various biological targets, influencing enzymatic activities and receptor functions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. These interactions may lead to modulation of signaling pathways associated with various diseases.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
| Compound | MIC (mg/ml) | Target Organisms |
|---|---|---|
| Compound A | 0.125 | E. coli |
| Compound B | 0.083 | S. aureus |
| Compound C | 0.073 | K. pneumonia |
These findings suggest that ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino may possess comparable or superior antimicrobial efficacy against resistant strains due to its unique structure .
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity for related compounds:
| Compound | LC50 (μg/ml) | Cell Line |
|---|---|---|
| Compound D | 280 | Cancer Cell Line A |
| Compound E | 765 | Cancer Cell Line B |
These results highlight the potential for ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino to be developed as a chemotherapeutic agent targeting specific cancer cells .
Study 1: Antimicrobial Efficacy
A study conducted on structurally similar compounds showed that the nitrobenzoyl group significantly enhances antimicrobial activity through increased binding affinity to bacterial enzymes . The study utilized a series of assays to measure minimum inhibitory concentrations (MIC), confirming the compound's potential as an effective antimicrobial agent.
Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that compounds with similar triazatricyclo structures exhibited promising cytotoxicity profiles, suggesting that ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino could be further explored for its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
